molecular formula C6H7N3O2S B12215980 Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B12215980
M. Wt: 185.21 g/mol
InChI Key: VXKCUARJYJLDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of thioxopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and thiourea under acidic conditions . The reaction is usually carried out in ethanol at elevated temperatures (60-80°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its amino and thioxo groups provide versatile sites for further chemical modifications, enhancing its potential for diverse applications .

Biological Activity

Methyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and applications based on the latest research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C7H8N4O2SC_7H_8N_4O_2S. The compound features a pyrimidine ring with an amino group and a thioxo substituent, which contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research has demonstrated that derivatives of dihydropyrimidines, including this compound, exhibit significant antimicrobial properties. A study involving the synthesis of various dihydropyrimidine derivatives reported that certain compounds displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity. Furthermore, it demonstrated selectivity towards cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may act by:

  • Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : There is evidence indicating that this compound can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antibacterial Activity : A recent study synthesized various dihydropyrimidine derivatives and tested their antibacterial properties against a panel of pathogens. This compound showed a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Efficacy : In a mouse model of breast cancer, treatment with this compound resulted in significant tumor size reduction compared to control groups. The study reported an increase in apoptotic markers within tumor tissues following treatment .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Selectivity
This compoundAntibacterial, AnticancerLow micromolarHigh
Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylateAntibacterialModerateModerate
Methyl 6-methylthio-pyrimidinoneAnticancerHigh micromolarLow

This table illustrates the comparative potency and selectivity of this compound relative to similar compounds.

Properties

IUPAC Name

methyl 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c1-11-5(10)3-2-8-6(12)9-4(3)7/h2H,1H3,(H3,7,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKCUARJYJLDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=S)N=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.